molecular formula C4H7N5O2 B12865145 1-(3-Imino-5-oxopyrazolidin-4-yl)urea

1-(3-Imino-5-oxopyrazolidin-4-yl)urea

Cat. No.: B12865145
M. Wt: 157.13 g/mol
InChI Key: SHJPQLTWAGSUDR-UHFFFAOYSA-N
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Description

1-(3-Imino-5-oxopyrazolidin-4-yl)urea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms. The imino and urea functional groups further contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Imino-5-oxopyrazolidin-4-yl)urea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with isocyanates or carbamates. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Imino-5-oxopyrazolidin-4-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group, potentially leading to the formation of amine derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

1-(3-Imino-5-oxopyrazolidin-4-yl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Imino-5-oxopyrazolidin-4-yl)urea involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Imino-5-oxopyrazolidin-4-yl)urea is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its demonstrated biological activity make it a valuable compound in scientific research.

Properties

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)urea

InChI

InChI=1S/C4H7N5O2/c5-2-1(7-4(6)11)3(10)9-8-2/h1H,(H2,5,8)(H,9,10)(H3,6,7,11)

InChI Key

SHJPQLTWAGSUDR-UHFFFAOYSA-N

Canonical SMILES

C1(C(=NNC1=O)N)NC(=O)N

Origin of Product

United States

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